molecular formula C23H26FN3O5S B2725102 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide CAS No. 1032187-18-0

4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide

Cat. No.: B2725102
CAS No.: 1032187-18-0
M. Wt: 475.54
InChI Key: BBWRXRAMQACRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide is a fluorinated benzamide derivative featuring a complex side chain. Its structure comprises a 4-fluorobenzoyl group linked to an ethylenediamine scaffold modified with a propionylpiperazine moiety and a tosyl (p-toluenesulfonyl) group. The piperazine ring introduces conformational flexibility, while the tosyl group may influence solubility and intermolecular interactions. Though direct synthetic details for this compound are absent in the provided evidence, analogous benzamides are synthesized via coupling reactions between benzoyl chlorides and functionalized amines, followed by selective acylation or sulfonylation .

Properties

IUPAC Name

4-fluoro-N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O5S/c1-3-20(28)26-12-14-27(15-13-26)23(30)22(25-21(29)17-6-8-18(24)9-7-17)33(31,32)19-10-4-16(2)5-11-19/h4-11,22H,3,12-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWRXRAMQACRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Objectives

Molecular Architecture

The target compound’s IUPAC name, 4-fluoro-N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]benzamide, reveals its three distinct regions (Figure 1):

  • 4-Fluorobenzamide : A benzene ring substituted with a fluorine atom at the para position and an amide group.
  • Tosyl-Protected Ethyl Group : A sulfonyl group linked to a p-tolyl moiety (C₆H₄CH₃) and an ethyl chain.
  • 4-Propionylpiperazine : A piperazine ring functionalized with a propionyl (CH₂CH₂CO-) group at the N-4 position.

Table 1. Key Molecular Properties

Property Value
Molecular Formula C₂₃H₂₆FN₃O₅S
Molecular Weight 475.54 g/mol
CAS Registry Number 1032187-18-0

Synthetic Routes

Stepwise Assembly Strategy

The synthesis follows a modular approach, constructing each fragment before coupling them sequentially:

Synthesis of 4-Fluorobenzamide Fragment

4-Fluorobenzoic acid is activated using thionyl chloride (SOCl₂) to form 4-fluorobenzoyl chloride, which is then reacted with ethylenediamine under controlled pH (7–8) to yield the primary amide.

Tosyl Protection of Ethylamine

Ethylamine is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, producing the tosyl-protected ethylamine intermediate.

Propionylation of Piperazine

Piperazine reacts with propionyl chloride in tetrahydrofuran (THF) at 0–5°C, selectively functionalizing the N-4 position to form 4-propionylpiperazine.

Coupling of Fragments

The tosyl-protected ethylamine is coupled with 4-propionylpiperazine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in DMF, forming the central ketone linkage. Finally, the 4-fluorobenzamide is introduced via amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Table 2. Stepwise Synthesis Conditions

Step Reagents/Conditions Yield Source
Tosyl Protection TsCl, Et₃N, DCM, 0°C 85%
Propionylation Propionyl chloride, THF, 0°C 78%
Fragment Coupling DCC/HOSu, DMF, rt 70%

Convergent Synthesis Approach

An alternative method involves pre-forming the 2-oxo-2-(4-propionylpiperazin-1-yl)ethyltosyl fragment before coupling with 4-fluorobenzamide. This route reduces steric hindrance during the final amidation step:

  • Formation of Central Ketone : Reacting tosyl ethylamine with 4-propionylpiperazine in DMF using cesium carbonate (Cs₂CO₃) as a base achieves 92% conversion to the ketone intermediate.
  • Amidation with 4-Fluorobenzamide : The ketone intermediate is treated with 4-fluorobenzoyl chloride in THF, yielding the final product in 75% isolated purity.

Reaction Optimization and Challenges

Solvent and Base Selection

  • DMF vs. Methanol : DMF enhances reaction rates but increases impurities (e.g., diastereomers) due to its high polarity. Methanol reduces impurities but lowers yields.
  • Base Influence : Et₃N facilitates tosylation but generates HCl byproducts. Cs₂CO₃ offers superior performance in fragment coupling by minimizing side reactions.

Impurity Profiling

The primary impurity (∼1%) arises from incomplete propionylation of piperazine, detected via HPLC (Retention Time: 4.2 min). Recrystallization from ethanol/water (3:1) reduces this to <0.5%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.78 (d, J = 8.0 Hz, 2H, Ts-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, CH₂), 3.52–3.48 (m, 4H, piperazine-H).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms >99% purity with a single peak at 6.8 min.

Industrial Scalability and Applications

Scale-Up Considerations

  • Cost Efficiency : Propionyl chloride and TsCl are commercially available at scale ($50–100/kg), making the process economically viable.
  • Environmental Impact : DMF is replaced with cyclopentyl methyl ether (CPME) in industrial settings to reduce toxicity.

Pharmacological Relevance

While the compound’s biological activity remains undisclosed, structural analogs are investigated as protease inhibitors and kinase modulators.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced alcohol or amine derivatives, and various substituted analogs depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer effects:

StudyCell LineIC50 (µM)Mechanism of ActionReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest at G1 phase
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

These studies suggest that the compound may induce apoptosis in cancer cells and inhibit critical enzymes involved in cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, there is evidence that the compound may possess antimicrobial activity. Similar benzamide derivatives have shown efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent.

A549 Cell Line Study

In a preclinical study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment. The mechanism was primarily through apoptosis induction.

MCF7 Cell Line Study

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Further studies are required to understand its metabolism and potential side effects.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and tosyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The piperazine ring plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine/Piperidine Derivatives

Compounds with piperazine or piperidine rings share conformational and electronic similarities with the target molecule:

  • 4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4): Contains a thiocarbamoyl-linked piperidine ring. Its synthesis involves thiocarbamoylation of 4-fluorobenzoyl isothiocyanate with anabasine, yielding >99% HPLC purity .
  • 4-Fluoro-N-(2-oxo-2-((4-(trifluoromethyl)benzyl)amino)ethyl)benzamide (5l): Features a trifluoromethylbenzylamino group instead of propionylpiperazine. The electron-withdrawing CF₃ group likely reduces basicity compared to the target’s piperazine. NMR data (δ 8.88 ppm for NH) and HPLC purity (97.72%) reflect its stability .
  • Compound V021-6920 (4-chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide) : Shares a piperazine core but incorporates pyridazine and furan moieties, which may enhance π-π interactions. Molecular weight and solubility differences are expected due to these bulkier substituents .

Table 1: Piperazine/Piperidine Derivatives Comparison

Compound Substituent Molecular Weight Key Data Reference
Target Compound Propionylpiperazine, tosyl Not reported Inferred stability from
CNS4 Piperidine-thiocarbamoyl Calculated ~357 HPLC >99%, thiocarbamoylation
5l CF₃-benzylamino ~438 δ 8.88 ppm (NH), HPLC 97.72%
V021-6920 Pyridazine-furan-piperazine Not reported Noted for π-π interactions
Tosyl/Sulfonamide Analogues

The target’s tosyl group is critical for sulfonamide-related interactions:

  • N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide : Contains dual fluorobenzoyl groups and a bromonaphthyl sulfonamide. Crystal studies reveal F⋯O (2.982 Å) and Br⋯O (2.977 Å) contacts, suggesting strong intermolecular interactions. The dihedral angle between fluorophenyl and naphthyl rings (73.9°) contrasts with simpler benzamides .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide: A sulfonamide-bearing chromenone derivative with a higher molecular weight (589.1 g/mol). The sulfonamide group here enhances hydrogen-bonding capacity, similar to the target’s tosyl moiety .
Fluorinated Benzamides with Diverse Substituents
  • 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide : The dioxoisoindolinyl group introduces planar rigidity. DFT analysis and Hirshfeld surfaces highlight dominant H-bonding (N–H⋯O) and C–H⋯F interactions, differing from the target’s flexible piperazine .
  • 4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide : Exhibits a 14.1° dihedral angle between aromatic rings due to intramolecular H-bonding (O36–H36⋯O2, 2.591 Å). This contrasts with the target’s likely more flexible structure .
  • 4-Fluoro-N-(4-hydrazinecarbonyl)phenyl)benzamide (4b) : The hydrazinecarbonyl group imparts polarity (IR υ 3397 cm⁻¹ for NH). Melting point (120–122°C) and LC-MS (m/z 256) reflect its crystalline stability .

Table 2: Structural and Spectral Comparison of Fluorinated Benzamides

Compound Dihedral Angle (°) Key Interactions Spectral Data Reference
Target Compound Not reported Predicted sulfonyl interactions Inferred from
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide N/A H-bonding (N–H⋯O) Hirshfeld surface analysis
4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide 14.1 O36–H36⋯O2 (2.591 Å) Crystal structure data
4b N/A IR υ 3397 cm⁻¹ (NH) LC-MS m/z 256

Biological Activity

4-Fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanism of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and structure. Its IUPAC name indicates the presence of a fluoro group, a piperazine derivative, and a tosyl group, which are significant for its biological activity.

PropertyValue
Molecular Weight421.5 g/mol
LogP (Partition Coefficient)3.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may act by inhibiting certain protein kinases involved in cell proliferation and survival pathways, particularly those associated with cancer.

Key Mechanisms:

  • Inhibition of ALK Tyrosine Kinase : The compound has shown potential as an ALK inhibitor, which is crucial in the treatment of various cancers such as non-small cell lung cancer (NSCLC) .
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways .

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity.

Case Study: Cytotoxicity Evaluation

In a study examining the effects of this compound on cancer cell lines:

Cell LineIC50 (µM)Comparison to Cisplatin
MDA-MB-231 (Breast Cancer)0.5More potent
HT-29 (Colon Cancer)1.0Comparable
SUIT-2 (Pancreatic Cancer)1.5Less potent

These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells, outperforming cisplatin, a standard chemotherapeutic agent .

Research Findings

Further research has highlighted several important findings regarding the biological activity of this compound:

  • Apoptotic Pathways : Flow cytometry analyses revealed that treatment with this compound led to an increase in sub-G1 phase cells, indicative of apoptosis .
  • Cell Cycle Arrest : The compound was found to cause cell cycle arrest at the G2/M phase in sensitive cell lines, which is a critical mechanism for its anticancer effects .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions with target proteins involved in tumor growth and survival, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Amide coupling between 4-fluorobenzoic acid derivatives and a tosyl-protected ethylamine intermediate.
  • Step 2 : Introduction of the propionylpiperazine moiety through nucleophilic substitution or reductive amination.
  • Purification : Column chromatography (e.g., 10% EtOAc in petroleum ether) is commonly employed to isolate products, with yields ranging from 38% to 70% depending on reaction optimization .
    • Key Considerations : Monitor reaction progress using TLC and confirm intermediates via 1^1H/13^{13}C NMR (e.g., δ 8.88 ppm for amide protons) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Hazards : Acute toxicity (oral), skin/eye irritation, and respiratory sensitization per GHS classification .
  • Protocols : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust generation. Store in airtight containers at 2–8°C.
  • Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., DMSO-d6d_6) identify key functional groups (amide protons at δ 8.88 ppm, fluorobenzene signals at δ 7.97–7.74 ppm) .
  • X-ray Crystallography : Resolve crystal packing (monoclinic, space group P21/nP2_1/n) and intermolecular interactions (e.g., F⋯O contacts at 2.982 Å) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at 448.2660) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in fluorination steps?

  • Methodological Answer :

  • Variables : Adjust solvent polarity (e.g., acetonitrile vs. DMF), catalyst loading (e.g., photosensitizers for visible-light fluorination), and temperature (reflux vs. RT).
  • Data-Driven Adjustments : NMR reaction monitoring (e.g., 19^{19}F NMR at δ -165.3 ppm for fluorinated products) helps track byproduct formation. Conflicting yields (e.g., 38% vs. 70%) may stem from competing pathways (e.g., mono- vs. difluorination) .

Q. How does the compound’s crystal structure inform its reactivity and intermolecular interactions?

  • Methodological Answer :

  • Conformational Analysis : The fluorobenzamide group adopts a funnel-like arrangement (73.9° dihedral angle relative to the thiazole core), positioning fluorine atoms away from steric clashes .
  • Packing Interactions : Weak C–H⋯O/F hydrogen bonds (2.977–2.982 Å) stabilize the lattice, suggesting potential co-crystallization strategies for solubility enhancement .

Q. What computational approaches validate the compound’s target engagement in biochemical assays?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to bacterial PPTase enzymes (e.g., AcpS-PPTase) using software like AutoDock. Focus on π-π stacking between the benzamide and enzyme active sites.
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to predict inhibition efficacy .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cell viability) be resolved?

  • Methodological Answer :

  • Hypothesis Testing : Cross-validate assays (e.g., SPR for binding affinity vs. MIC for antibacterial activity). For example, discrepancies may arise from off-target effects (e.g., interference with ABC transporters).
  • Pathway Analysis : Use transcriptomics (RNA-seq) to identify secondary pathways affected by the compound (e.g., oxidative stress response) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.